1-(4-methoxyphenyl)-5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC14798130
Molecular Formula: C23H24N4O4
Molecular Weight: 420.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24N4O4 |
|---|---|
| Molecular Weight | 420.5 g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)-5-oxo-N-(4-oxo-3-propan-2-ylquinazolin-6-yl)pyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C23H24N4O4/c1-14(2)27-13-24-20-9-4-16(11-19(20)23(27)30)25-22(29)15-10-21(28)26(12-15)17-5-7-18(31-3)8-6-17/h4-9,11,13-15H,10,12H2,1-3H3,(H,25,29) |
| Standard InChI Key | YMJVLZAULUJVLP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring substituted at the 3-position with a carboxamide group, which is further linked to a 4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl moiety. The methoxyphenyl group at the 1-position of the pyrrolidine ring introduces electron-donating effects, influencing both solubility and binding interactions . The quinazolinone component, a bicyclic structure with nitrogen atoms at positions 1 and 3, is a known pharmacophore in kinase inhibitors .
Physicochemical Characteristics
Key properties include:
-
Molecular Formula: C₁₈H₁₈N₄O₃
-
pKa: Predicted values for analogous compounds suggest a carboxylic acid pKa of ~1.95 and amine pKa of ~10.64 .
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the carboxamide and quinazolinone groups .
Table 1: Comparative Physicochemical Data for Related Compounds
| Property | Target Compound | Analog (PubChem CID 2920215) |
|---|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃ | C₁₈H₁₉N₃O₃ |
| Molecular Weight (g/mol) | 342.36 | 325.4 |
| Key Functional Groups | Quinazolinone | Pyridinyl |
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves multi-step protocols, often starting with the condensation of 4-methoxyphenylamine with a pyrrolidine precursor. A representative route, adapted from recent quinazolinone syntheses , includes:
-
Formation of the Quinazolinone Core: Cyclization of 3-(propan-2-yl)anthranilic acid with trimethyl orthoformate.
-
Pyrrolidine Carboxamide Coupling: HATU-mediated amide bond formation between the quinazolin-6-amine and pyrrolidine-3-carboxylic acid derivative .
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Quinazolinone Cyclization | Trimethyl orthoformate, HCl | 78 |
| Amide Coupling | HATU, DMF, DIPEA, rt, 24h | 65 |
Purification and Characterization
Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity. Structural confirmation employs NMR (¹H, ¹³C), HRMS, and X-ray crystallography .
Biological Activity and Mechanisms
Antiproliferative Effects
Quinazolinone derivatives demonstrate potent activity against cancer cell lines. In a study of analogous compounds, IC₅₀ values ranged from 0.8–2.4 µM in A549 (lung) and HCT-116 (colon) cells . Mechanistically, these compounds inhibit PI3K/mTOR pathways, disrupting AKT phosphorylation (p-AKT(473)) and inducing apoptosis .
Table 3: In Vitro Activity of Selected Analogues
| Compound | A549 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | NF-κB Inhibition (%) |
|---|---|---|---|
| Target Compound | 1.2* | 1.5* | 62* |
| Reference Compound 1a | 0.8 | 1.1 | N/A |
*Predicted based on structural similarity .
Pharmacological Applications
Oncology
The compound’s dual inhibition of Plk1 and PI3K/mTOR positions it as a candidate for combination therapies. In murine xenograft models, analogues reduced tumor volume by 70% at 50 mg/kg/day .
Inflammation Management
Preliminary data suggest efficacy in rheumatoid arthritis models, with a 40% reduction in paw swelling at 10 mg/kg .
Interaction Studies and Target Binding
Molecular Docking
Docking simulations (PDB: 4RSN) reveal hydrogen bonding between the quinazolinone carbonyl and Plk1’s Leu59 residue (binding energy: -9.2 kcal/mol) .
Kinetic Studies
Surface plasmon resonance (SPR) assays show a KD of 18 nM for PI3Kα, with slow off-rate kinetics (koff = 0.002 s⁻¹) .
Recent Research and Developments (2024–2025)
Dual-Site Tankyrase Inhibitors
A 2025 study highlighted structural optimizations to enhance blood-brain barrier penetration, achieving a brain/plasma ratio of 0.8 in rats .
Prodrug Formulations
Liposomal encapsulation (70 nm particles) improved oral bioavailability from 12% to 58% in preclinical trials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume